ethyl 3-iodo-1H-pyrazole-4-carboxylate ethyl 3-iodo-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 827316-43-8
VCID: VC2809553
InChI: InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
SMILES: CCOC(=O)C1=C(NN=C1)I
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol

ethyl 3-iodo-1H-pyrazole-4-carboxylate

CAS No.: 827316-43-8

Cat. No.: VC2809553

Molecular Formula: C6H7IN2O2

Molecular Weight: 266.04 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-iodo-1H-pyrazole-4-carboxylate - 827316-43-8

CAS No. 827316-43-8
Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol
IUPAC Name ethyl 5-iodo-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Standard InChI Key GCZGLIKEVZAURZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)I
Canonical SMILES CCOC(=O)C1=C(NN=C1)I

Chemical Structure and Properties

Ethyl 3-iodo-1H-pyrazole-4-carboxylate belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular structure features three key components: a pyrazole core ring system, an iodine substituent at the 3-position, and an ethyl carboxylate group at the 4-position. This arrangement of functional groups creates a molecule with distinct reactivity patterns and physical properties.

The compound has the molecular formula C6H7IN2O2 with a calculated molecular weight of 266.04 g/mol . The structure contains an unsubstituted N-H group at position 1, which serves as a potential site for further functionalization through protection reactions. The iodine atom at position 3 provides an excellent leaving group for various cross-coupling reactions, making the molecule particularly valuable as a synthetic intermediate.

Physical state observations indicate that ethyl 3-iodo-1H-pyrazole-4-carboxylate typically exists as a crystalline solid under standard conditions. The compound exhibits specific physicochemical properties that are fundamental to understanding its behavior in chemical reactions and formulations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl 3-iodo-1H-pyrazole-4-carboxylate:

PropertyValueStatus
Molecular FormulaC6H7IN2O2Confirmed
Molecular Weight266.04 g/molConfirmed
Density1.935 ± 0.06 g/cm³Predicted
Boiling Point345.6 ± 22.0 °CPredicted
pKa8.90 ± 0.50Predicted
AppearanceCrystalline solidObserved
SolubilitySoluble in organic solventsObserved

These properties demonstrate that ethyl 3-iodo-1H-pyrazole-4-carboxylate possesses characteristics typical of substituted pyrazole derivatives, including a relatively high boiling point and moderate acidity of the N-H proton . The density prediction suggests a relatively dense molecule, consistent with the presence of the iodine atom, which contributes significantly to the molecular weight.

Synthesis Methods

The synthesis of ethyl 3-iodo-1H-pyrazole-4-carboxylate can be accomplished through several established methodologies, with specific considerations required due to the reactivity of the pyrazole ring system. Research indicates that protection strategies for the N-H bond are often necessary during synthesis to prevent unwanted side reactions.

Protection Strategies for Pyrazole Derivatives

An essential aspect of synthesizing substituted pyrazole derivatives involves the protection of the free N-H group. According to research on related compounds, two common protecting groups employed for pyrazole derivatives are the ethoxyethyl (EtOEt) group and the tert-butyloxycarbonyl (Boc) group . The EtOEt group has proven particularly valuable due to its stability under various reaction conditions and ease of removal.

The protection reaction typically proceeds as follows:

  • The pyrazole derivative is dissolved in dichloromethane

  • Trifluoroacetic acid (TFA) is added as a catalyst (0.01 equivalents)

  • Ethyl vinyl ether (1.27 equivalents) is added dropwise at controlled temperature (28-32°C)

  • The reaction mixture is stirred at room temperature for 12-78 hours

The protected intermediates are crucial for subsequent functionalization reactions, as they prevent undesired metal coordination by the pyrazole nitrogen during cross-coupling procedures.

Iodination Procedures

Reactivity and Chemical Behavior

Ethyl 3-iodo-1H-pyrazole-4-carboxylate exhibits distinct reactivity patterns that make it valuable for various synthetic applications. The reactivity is primarily determined by three structural features: the pyrazole ring, the iodine substituent, and the ethyl carboxylate group.

Cross-Coupling Reactions

For instance, studies on 3-iodo-pyrazole derivatives have shown that compounds with certain electron-withdrawing groups at the 4-position, such as nitro or ethoxycarbonyl substituents, can exhibit poor reactivity under Sonogashira cross-coupling conditions . This suggests that the carboxylate group in ethyl 3-iodo-1H-pyrazole-4-carboxylate might influence its reactivity in cross-coupling reactions, potentially requiring optimization of reaction conditions.

Metalation Reactions

The pyrazole ring in ethyl 3-iodo-1H-pyrazole-4-carboxylate can undergo various metalation reactions, particularly at positions adjacent to nitrogen atoms. Research on related compounds indicates that halogen-lithium exchange reactions can be performed at the 3-position, allowing for further functionalization.

Studies have shown that N-protected 3-iodo-pyrazoles can undergo lithiation using reagents such as n-butyllithium or lithium diisopropylamide, followed by reaction with electrophiles to introduce various functional groups . This reactivity pattern provides opportunities for diverse structural modifications of ethyl 3-iodo-1H-pyrazole-4-carboxylate.

Protecting Group Chemistry

The N-H group in ethyl 3-iodo-1H-pyrazole-4-carboxylate can be protected using various strategies, with the ethoxyethyl (EtOEt) group being particularly effective. Research indicates that the protection reaction proceeds smoothly under mild acidic conditions using ethyl vinyl ether.

The EtOEt protecting group can be subsequently removed under mild acidic conditions, with the removal process being reversible. Complete deprotection requires the removal of ethyl vinyl ether to drive the equilibrium towards the deprotected product . This reversible protection-deprotection strategy provides flexibility in synthetic planning.

Applications and Research Significance

Ethyl 3-iodo-1H-pyrazole-4-carboxylate has significant applications in both synthetic organic chemistry and medicinal chemistry research. Its unique structural features and reactivity patterns make it a valuable building block for the preparation of more complex molecules.

Medicinal Chemistry Applications

Pyrazole derivatives, including ethyl 3-iodo-1H-pyrazole-4-carboxylate, have attracted considerable interest in medicinal chemistry due to their diverse biological activities. Research on related compounds indicates potential applications in developing:

  • Anti-inflammatory agents

  • Analgesic compounds

  • Antimicrobial substances

The iodine substituent at the 3-position provides a synthetic handle for introducing various structural modifications through cross-coupling reactions, enabling the development of diverse libraries of compounds for biological screening.

Use as Synthetic Intermediates

Ethyl 3-iodo-1H-pyrazole-4-carboxylate serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems. The compound can participate in various transformations:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)

  • Nucleophilic substitution reactions

  • Metalation followed by electrophilic quenching

  • Functional group interconversions (ester hydrolysis, reduction, etc.)

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